4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(thiophen-2-yl)piperazine-1-carboxamide
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Description
The compound “4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(thiophen-2-yl)piperazine-1-carboxamide” belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to their simple structure . They have been proposed as possible surrogates of the purine ring, and depending on the choice of substituents, they can also serve as potential bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been achieved through various strategies. For instance, a scaffold replacement/ring cleavage strategy has been employed in the synthesis of new [1,2,3]triazolo[4,5-d]pyrimidine/thiourea hybrids . In another study, Cu(I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) was used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle is isoelectronic with that of purines, making it a potential surrogate of the purine ring . The choice of substituents can also make the triazolo[4,5-d]pyrimidine ring a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis
The [1,2,3]triazolo[4,5-d]pyrimidine ring has been found to be versatile in its reactivity. For example, it has been proposed as a possible surrogate of the purine ring . In addition, depending on the choice of substituents, the ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Mechanism of Action
While the specific mechanism of action for “4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(thiophen-2-yl)piperazine-1-carboxamide” is not available, studies on similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown promising results. For instance, one study reported that a compound from this class could inhibit the colony formation of H1650 cells, induce apoptosis possibly through the intrinsic apoptotic pathways, and arrest the cell cycle at the G2/M phase .
Future Directions
The [1,2,3]triazolo[4,5-d]pyrimidine class of compounds has shown promise in various areas of drug design . Future research could focus on further optimizing these compounds for improved biological activity while maintaining favorable physicochemical properties . Additionally, these compounds could be explored for their potential roles in cancer therapy .
Properties
IUPAC Name |
4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-thiophen-2-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8OS/c1-2-23-14-12(19-20-23)13(16-10-17-14)21-5-7-22(8-6-21)15(24)18-11-4-3-9-25-11/h3-4,9-10H,2,5-8H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVSJVZOQUCKFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CS4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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